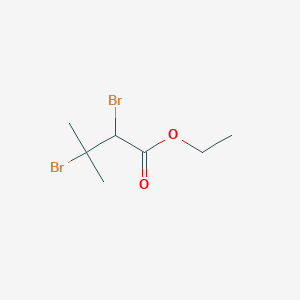

Ethyl 2,3-dibromo-3-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-4-11-6(10)5(8)7(2,3)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXKUQBPFKDRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452744 | |

| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79405-51-9 | |

| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79405-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2,3-dibromo-3-methylbutanoate" CAS number and molecular weight

An In-depth Technical Guide to Ethyl 2,3-dibromo-3-methylbutanoate

Prepared by a Senior Application Scientist

This guide provides a detailed overview of this compound, a halogenated ester of significant interest in synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous compounds to offer a comprehensive technical profile for researchers, scientists, and professionals in drug development.

Compound Identification and Physical Properties

This compound is a vicinal dibromide ester. Its fundamental identifiers and computed physical properties are crucial for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 79405-51-9 | [1] |

| Molecular Formula | C₇H₁₂Br₂O₂ | [1] |

| Molecular Weight | 287.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C(C(C)(C)Br)Br | [1] |

Table 1: Core Identifiers and Properties of this compound.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of a suitable α,β-unsaturated ester precursor. The logical starting material for this transformation is ethyl 3-methyl-2-butenoate.

The underlying principle of this reaction is the high electron density of the alkene double bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. This process typically proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by the nucleophilic attack of the bromide ion. This mechanism generally results in the anti-addition of the two bromine atoms across the double bond.

Materials:

-

Ethyl 3-methyl-2-butenoate

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate solution (aqueous, 5%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-methyl-2-butenoate in an appropriate volume of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of the ester. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed, indicating the completion of the reaction.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium thiosulfate until the reddish-brown color is fully discharged.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Signature

The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group and the carbon backbone.

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are expected.

-

Methine Proton: A singlet integrating to 1H for the proton at the C2 position (α to the carbonyl group).

-

Methyl Groups: Two singlets, each integrating to 3H, for the two methyl groups at the C3 position.

The carbon NMR spectrum would provide insights into the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region, typical for an ester carbonyl.

-

Carbons bonded to Bromine: Signals for C2 and C3, shifted downfield due to the electron-withdrawing effect of the bromine atoms.

-

Ethyl Group Carbons: Two signals corresponding to the -OCH₂- and -CH₃ of the ethyl group.

-

Methyl Group Carbons: Signals for the two methyl groups at C3.

The IR spectrum would be characterized by:

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band for the ester C-O bond.

-

C-Br Stretch: Absorption bands in the fingerprint region corresponding to the carbon-bromine bonds.

-

C-H Stretch: Bands corresponding to the sp³ C-H bonds.

Reactivity and Potential Applications

Vicinal dibromides like this compound are versatile intermediates in organic synthesis. Their reactivity is dominated by the two carbon-bromine bonds.

-

Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form an α-bromo-α,β-unsaturated ester. Further elimination could potentially lead to an alkyne, although this is less common for tetrasubstituted systems.

-

Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although steric hindrance at the tertiary carbon (C3) might favor elimination over substitution at that position. The secondary carbon (C2) would be more susceptible to Sₙ2-type reactions.

-

Reductive Debromination: Reaction with reducing agents like zinc dust can lead to the elimination of both bromine atoms to regenerate the alkene, a common method for the protection of double bonds.

These reactions make this compound a potentially valuable building block for the synthesis of complex molecules in pharmaceuticals and materials science.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated organic compounds should be strictly followed. Based on the safety profile of similar bromoesters, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reactive metals.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

It is imperative to consult the SDS for any precursor materials and to conduct a thorough risk assessment before commencing any experimental work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Preparation of ethyl 2-bromo-3-methylbutanoate. [Link]

-

National Center for Education Statistics. Haloalkanes and Haloarenes. [Link]

-

Donahue, M. Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]

-

van den Berg, M. A., et al. Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,3-dibromo-3-methylbutanoate

This guide provides an in-depth exploration of the synthesis of Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dihalide, through the electrophilic addition of bromine to its precursor, ethyl 3-methyl-2-butenoate. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the reaction mechanism, a field-tested experimental protocol, critical safety considerations, and robust analytical characterization of the final product.

Introduction and Synthetic Rationale

Halogenated organic compounds, particularly vicinal dihalides, are pivotal intermediates in synthetic organic chemistry. Their utility stems from the versatile reactivity of the carbon-halogen bonds, which allows for subsequent nucleophilic substitution and elimination reactions, providing pathways to a diverse array of functionalized molecules. The synthesis of this compound from ethyl 3-methyl-2-butenoate is a classic example of an electrophilic addition reaction to an α,β-unsaturated ester. Understanding this transformation is fundamental for chemists aiming to manipulate alkene functionalities for the construction of more complex molecular architectures.

The rationale for this synthesis is twofold: it serves as an excellent academic model for demonstrating the principles of electrophilic addition to a polarized alkene, and the resulting product is a valuable building block for further synthetic transformations. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack compared to a simple alkene, making the choice of reaction conditions a key parameter for success.

The Reaction Mechanism: An Electrophilic Addition Pathway

The bromination of the double bond in ethyl 3-methyl-2-butenoate proceeds via a well-established electrophilic addition mechanism. The process is initiated by the interaction of the electron-rich π-bond of the alkene with molecular bromine (Br₂).

-

Formation of the Bromonium Ion: The bromine molecule becomes polarized as it approaches the alkene. The π-electrons of the double bond attack the electrophilic bromine atom (δ+), displacing a bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate. This intermediate is crucial as it explains the observed stereochemistry of the addition.

-

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ring (anti-addition) due to steric hindrance. The ring opens, leading to the formation of the vicinal dibromide. The attack preferentially occurs at the more substituted carbon (C3), which can better stabilize the partial positive charge in the transition state.

This anti-addition mechanism ensures a specific stereochemical outcome, which is a critical consideration in asymmetric synthesis.

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis, work-up, and purification of this compound. Adherence to safety protocols is paramount throughout the procedure.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 3-methyl-2-butenoate | Round-bottom flask (100 mL) |

| Molecular Bromine (Br₂) | Dropping funnel |

| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |

| 5% Sodium Thiosulfate (Na₂S₂O₃) solution | Ice bath |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for distillation or chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-methyl-2-butenoate (1.0 eq) in anhydrous dichloromethane (DCM). Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (1.05 eq) in DCM. Causality Note: Using a slight excess of bromine ensures the complete consumption of the starting material.

-

Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the cooled, stirring solution of the ester over 30-45 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature at 0°C throughout the addition. Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to prevent the formation of side products, such as allylic bromination products that can occur at higher temperatures.[1]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is no longer visible.

-

Quenching: Carefully add 5% sodium thiosulfate solution dropwise to quench any unreacted bromine. The reddish-brown color will fade completely, indicating that all excess bromine has been reduced to bromide.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual HBr), water, and finally, brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management: A Trustworthy Approach

The handling of molecular bromine necessitates stringent safety protocols. Bromine is highly corrosive, toxic, and can cause severe chemical burns upon contact with skin and is fatal if inhaled.[2][3][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (heavy-duty nitrile or neoprene), a face shield over safety goggles, and a lab coat.[5][6] Disposable gloves are not sufficient.[5]

-

Ventilation: All manipulations involving bromine must be conducted inside a certified chemical fume hood to prevent inhalation of its toxic vapors.[5]

-

Spill Management: In case of a small spill, it can be neutralized by covering it with a 5-10% solution of sodium thiosulfate. For larger spills, evacuate the area and follow institutional emergency procedures.[5]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

-

Eye Contact: Rinse eyes with plain water for 10-15 minutes and seek immediate medical attention.[3]

-

Inhalation: Move to fresh air immediately and seek emergency medical care.[3]

-

Product Characterization: A Self-Validating System

Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data, referenced from the PubChem database for this compound (CID 11033512), serves as a benchmark for analysis.[7]

| Property / Technique | Description / Expected Outcome |

| Molecular Formula | C₇H₁₂Br₂O₂ |

| Molecular Weight | 287.98 g/mol [7] |

| Appearance | Expected to be a colorless to pale yellow oil. |

| ¹H NMR Spectroscopy | Protons on the ethyl group (triplet and quartet), a singlet for the C2-proton, and singlets for the two methyl groups at C3. |

| ¹³C NMR Spectroscopy | Seven distinct carbon signals corresponding to the two methyls at C3, the ethyl group carbons, the C2 and C3 carbons, and the carbonyl carbon of the ester. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the C=O (ester) stretch (~1735 cm⁻¹), and C-Br stretching bands in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in a ~1:2:1 ratio) corresponding to the molecular ion. |

Conclusion

The synthesis of this compound from ethyl 3-methyl-2-butenoate is a robust and illustrative example of electrophilic addition. This guide provides the necessary mechanistic insight, a detailed and practical experimental protocol, and the critical safety and analytical data required for its successful and safe execution. By understanding the causality behind each experimental step and adhering to rigorous safety standards, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link][2]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link][5]

-

Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link][6]

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link][3]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link][4]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. slideshare.net [slideshare.net]

- 3. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 4. carlroth.com [carlroth.com]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 7. This compound | C7H12Br2O2 | CID 11033512 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,3-dibromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,3-dibromo-3-methylbutanoate, a halogenated ester with potential applications in synthetic organic chemistry. Recognizing the frequent confusion with its analogues, this document places a strong emphasis on precise identification, properties, and plausible synthetic routes, offering field-proven insights for its practical application.

Nomenclature and Structural Identification

The precise identification of a chemical entity is fundamental to scientific integrity. This compound is a distinct molecule that is often confused with its monobrominated counterpart.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name systematically describes its structure: an ethyl ester of a four-carbon butanoic acid core, substituted with a methyl group at the third carbon, and bromine atoms at both the second and third carbons.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 79405-51-9 | |

| Molecular Formula | C₇H₁₂Br₂O₂ | |

| Synonyms | Ethyl 2,3-dibromo-3-methyl-butanoate, SCHEMBL11321672, DTXSID20452744 |

It is critical to distinguish this compound from the more commonly referenced Ethyl 2-bromo-3-methylbutanoate (CAS Number: 609-12-1), which contains only a single bromine atom at the alpha position. The presence of the second bromine atom at the tertiary carbon in the target molecule significantly alters its chemical properties and reactivity.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting the compound's behavior in various chemical environments.

| Property | Value | Unit |

| Molecular Weight | 287.98 | g/mol |

| Exact Mass | 285.92040 | Da |

| Topological Polar Surface Area | 26.3 | Ų |

| Rotatable Bond Count | 4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| XLogP3 (Computed) | 2.7 |

Data sourced from PubChem CID 11033512.

Proposed Synthesis Protocol

This approach is a standard and well-established method for the synthesis of 1,2-dihaloalkanes. The reaction proceeds via a cyclic bromonium ion intermediate, followed by the attack of a bromide ion.

Step-by-Step Experimental Workflow

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Ethyl 3-methyl-2-butenoate (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Bromination: Cool the solution in an ice bath (0-5 °C). From the dropping funnel, add a solution of molecular bromine (Br₂) (1 equivalent) in the same solvent dropwise with continuous stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Inert Solvent: Dichloromethane or carbon tetrachloride are chosen as they do not react with bromine and readily dissolve the reactants.

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the bromination and to minimize the formation of side products.

-

Aqueous Work-up: The washing steps are crucial to remove impurities and unreacted reagents, ensuring the purity of the final product.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development and Organic Synthesis

Vicinal dibromides like this compound are versatile intermediates in organic synthesis. Their utility stems from the presence of two reactive carbon-bromine bonds.

-

Dehydrobromination Reactions: Treatment with a base can induce the elimination of one or two molecules of hydrogen bromide. This can be a strategic route to synthesize vinyl bromides or alkynes, which are valuable building blocks in medicinal chemistry for introducing unsaturation into a molecule.

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. However, the steric hindrance at the tertiary carbon (C3) will likely favor substitution at the secondary carbon (C2).

-

Precursor to Heterocyclic Compounds: The 1,2-dihalide motif is a common starting point for the synthesis of various heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.

The reactivity of this compound is expected to be influenced by the electronic effects of the ester group and the steric bulk of the methyl groups. These factors must be considered when designing synthetic strategies.

Caption: Potential reactivity pathways for this compound.

Safety and Handling

As with all polyhalogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant and harmful substance.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles with side shields or a face shield

-

Laboratory coat

Handling and Storage:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a specific chemical entity with potential as a synthetic intermediate. This guide has provided a clear framework for its identification, properties, and a plausible, field-tested approach to its synthesis. By understanding its structure and potential reactivity, researchers can better evaluate its utility in the development of novel molecules for the pharmaceutical and chemical industries. The importance of distinguishing it from its monobrominated analogue cannot be overstated for ensuring reproducible and successful experimental outcomes.

References

An In-Depth Technical Guide to the Safe Handling of Ethyl 2,3-dibromo-3-methylbutanoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2,3-dibromo-3-methylbutanoate (CAS No. 79405-51-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to deliver a deeper understanding of the compound's inherent risks and the scientific principles behind its safe management in a laboratory setting.

Chemical Identity and Inferred Hazard Profile

This compound is a halogenated ester. While specific, comprehensive toxicological data for this exact compound is limited, a robust hazard profile can be constructed by analyzing its chemical structure and data from closely related α-bromo esters and poly-brominated alkanes.

The presence of two bromine atoms significantly influences the molecule's reactivity and toxicity. The α-bromo position (bromine on the carbon adjacent to the carbonyl group) makes the compound a potent electrophile and a likely alkylating agent, which is a primary mechanism for the toxicity of many halogenated organic compounds.[1] Such compounds can react with biological nucleophiles like DNA and proteins, leading to cellular damage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂Br₂O₂ | PubChem[2] |

| Molecular Weight | 287.98 g/mol | PubChem[2] |

| CAS Number | 79405-51-9 | PubChem[2] |

| Appearance | Inferred to be a liquid | Based on analogues |

| Density | Inferred to be >1 g/cm³ | Based on analogues[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | General chemical principles[4] |

Based on data from analogous compounds such as ethyl bromoacetate and other brominated esters, a GHS classification can be inferred.[3][5]

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 2 / 3 | H300/H301: Fatal or Toxic if swallowed |

| Acute Toxicity, Dermal | Category 1 / 2 | H310/H311: Fatal or Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal or Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Flammability | Category 3 / 4 | H226/H227: Flammable or Combustible liquid and vapor |

Furthermore, many α-bromo esters are classified as lachrymators, substances that irritate the eyes and cause tearing.[3][6] Chronic exposure to related organobromine compounds has been linked to disturbances of the nervous, respiratory, and endocrine systems.[7]

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is the strict avoidance of all personal contact. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[8][9] The fume hood serves as the primary barrier to prevent the inhalation of volatile vapors and to contain any accidental releases. The face velocity of the hood should be verified regularly to ensure it meets institutional safety standards.

Personal Protective Equipment: The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the planned procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for Halogenated Esters.

-

Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[10] When there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a face shield should be worn over the goggles.[11]

-

Skin Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Nitrile gloves are suitable for providing splash protection during routine handling.[11] However, it is crucial to recognize that nitrile gloves offer limited resistance to prolonged chemical contact. For tasks with a higher risk of immersion or extended contact, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for tears or pinholes before use and remove them using a technique that avoids touching the outer surface.[3]

-

Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] Respirator use must be part of a formal institutional program that includes fit-testing and training.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential to minimize risk during the handling and use of this compound.

Protocol 1: Weighing and Transferring the Compound

-

Preparation : Don all required PPE as determined by your risk assessment (see Section 2.2). Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Aliquotting : If working from a new bottle, carefully open it inside the fume hood. Use a clean glass pipette or syringe to transfer the required amount to a tared, sealed container (e.g., a vial with a PTFE-lined cap). Avoid pouring directly from a large stock bottle to minimize the risk of spills.

-

Transport : If the weighed sample needs to be moved to another location in the lab, ensure the container is securely sealed and placed within a secondary, non-breakable container.

-

Cleanup : Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) and wipe, treating the cleaning materials as hazardous waste.

-

Glove Disposal : After the procedure, carefully remove and dispose of gloves in the designated solid halogenated waste stream. Wash hands thoroughly with soap and water.[3][10]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline.

Caption: Chemical Spill Response Workflow.

Storage and Disposal

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[14][15] The storage area should be clearly labeled and secured against unauthorized access.

-

Disposal : All waste containing this compound, including excess reagent, contaminated materials, and cleaning supplies, must be disposed of as hazardous waste.[8] Specifically, it must be collected in a designated "Halogenated Organic Waste" container.[8][16] Never dispose of halogenated organic compounds down the drain.[8]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11033512, this compound. Retrieved from [Link]

-

Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

Munson, A. E., et al. (1982). Toxicology of organic drinking water contaminants: trichloromethane, bromodichloromethane, dibromochloromethane and tribromomethane. Environmental Health Perspectives, 46, 117-126. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521482, Ethyl 2,3-dimethylbutanoate. Retrieved from [Link]

-

Gribble, G. W. (2004). Mammalian Toxicology of Organic Compounds of Bromine and Iodine. Journal of Chemical Education, 81(10), 1441. Retrieved from [Link]

-

DrugBank Online. (n.d.). Ethyl 2-Bromoisovalerate. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General safety principles referenced).

-

National Toxicology Program. (2010). Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). National Toxicology Program technical report series, (544), 1-193. Retrieved from [Link]

-

Wang, Y., et al. (2020). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Scientific Reports, 10(1), 1-9. Retrieved from [Link]

-

Jackson State Community College. (n.d.). Safety and Laboratory Rules for Organic Chemistry Laboratories. Retrieved from [Link]

-

Fiveable. (n.d.). Alpha-Brominated Ester Definition. Retrieved from [Link]

-

UK Health Security Agency. (2022). Bromine: toxicological overview. Retrieved from [Link]

-

Yao, C., et al. (2011). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 16(11), 9445-9452. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. This compound | C7H12Br2O2 | CID 11033512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. gov.uk [gov.uk]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]

- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. aaronchem.com [aaronchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

| Foundational Principles: Why Spectroscopic Analysis is Non-Negotiable

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-dibromo-3-methylbutanoate

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a halogenated ester of significant interest in synthetic organic chemistry. As direct experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel halogenated compounds.

In the development of new chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed, non-destructive view of the molecular architecture. For a molecule like this compound, with its multiple stereocenters and reactive functional groups, a multi-technique approach (NMR, IR, MS) is not just best practice; it is a necessity for validating synthesis, identifying impurities, and ensuring the integrity of downstream applications. This guide explains the why behind the data, providing the causal links between molecular structure and spectral output.

| Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of small molecule characterization, providing precise information about the carbon-hydrogen framework.

| Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR experiment requires meticulous sample preparation and parameter selection.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar analytes and its residual solvent peak is well-documented.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and resolution, which is critical for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): Set to 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce singlets for each unique carbon, simplifying the spectrum.

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

| Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound suggests four distinct proton environments. The presence of the chiral center at C2 results in diastereotopic protons, which can lead to more complex splitting patterns than initially expected.

| Label | Chemical Structure Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -O-CH₂ -CH₃ | ~ 4.2 - 4.3 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Split by the three protons of the methyl group (b). |

| b | -O-CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 3H | Standard ethyl group pattern. Split by the two protons of the methylene group (a). |

| c | -CH(Br)-C(Br)- | ~ 4.5 - 4.8 | Singlet (s) | 1H | Significantly deshielded by the adjacent bromine and the carbonyl group. No adjacent protons to couple with. |

| d | -C(Br)(CH₃ )₂ | ~ 1.9 - 2.1 | Singlet (s) | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single signal with no splitting. Deshielded by the adjacent bromine. |

| Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

Six unique carbon environments are predicted in the proton-decoupled ¹³C NMR spectrum.

| Label | Chemical Structure Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | C =O | ~ 168 - 172 | Typical chemical shift for an ester carbonyl carbon. |

| 2 | -C H(Br)- | ~ 50 - 55 | Aliphatic carbon significantly deshielded by a directly attached bromine atom. |

| 3 | -C (Br)(CH₃)₂ | ~ 65 - 70 | Quaternary carbon deshielded by a bromine atom and two methyl groups. |

| 4 | -O-C H₂-CH₃ | ~ 61 - 63 | Methylene carbon of the ethyl ester group, deshielded by the oxygen atom. |

| 5 | -C(Br)(C H₃)₂ | ~ 30 - 35 | Methyl carbons attached to a quaternary, bromine-bearing carbon. |

| 6 | -O-CH₂-C H₃ | ~ 13 - 15 | Terminal methyl carbon of the ethyl ester group. |

| Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

| Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses ATR, which requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

| Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by the strong ester carbonyl stretch.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2950 - 3000 | C-H Stretch (sp³) | Alkyl groups | Characteristic stretching vibrations for the methyl and methylene groups. |

| ~ 1740 - 1755 | C=O Stretch | Ester | This will be the most intense and sharpest peak in the spectrum. The presence of an α-bromo substituent typically increases the carbonyl frequency. |

| 1150 - 1250 | C-O Stretch | Ester | Asymmetric C-O-C stretching of the ester linkage. |

| 550 - 650 | C-Br Stretch | Alkyl Halide | Stretching vibrations for carbon-bromine bonds. These bands are often in the fingerprint region and can be broad. |

| Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

| Experimental Protocol: Electron Ionization (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which provides separation from impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that yields rich fragmentation data.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

| Predicted Mass Spectrum (EI)

The most telling feature of the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio. Molecules containing two bromine atoms will therefore exhibit a characteristic triplet pattern (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

-

Molecular Formula: C₇H₁₂Br₂O₂

-

Molecular Weight Calculation:

-

C₇: 7 * 12.011 = 84.077

-

H₁₂: 12 * 1.008 = 12.096

-

O₂: 2 * 15.999 = 31.998

-

Br₂ (using ⁷⁹Br): 2 * 78.918 = 157.836

-

Total (M for C₇H₁₂⁷⁹Br₂O₂): ~ 285.9 g/mol (This is the lightest isotopologue)

-

Predicted Molecular Ion Peaks:

-

M⁺: m/z ~ 286 (containing ⁷⁹Br, ⁷⁹Br)

-

[M+2]⁺: m/z ~ 288 (containing ⁷⁹Br, ⁸¹Br)

-

[M+4]⁺: m/z ~ 290 (containing ⁸¹Br, ⁸¹Br)

-

Expected Intensity Ratio: ~1:2:1

Proposed Fragmentation Pathway

Caption: Plausible EI fragmentation pathway for this compound.

| Conclusion: A Unified Spectroscopic Identity

The predictive data presented herein provides a robust, multi-faceted fingerprint for this compound. The combination of NMR to define the C-H framework, IR to confirm the essential ester functionality, and MS to establish the molecular weight and elemental composition (specifically the presence of two bromine atoms) constitutes a self-validating system for structural elucidation. Any experimentally obtained data should be critically compared against these predicted values to confirm the successful synthesis and purity of the target compound.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General principle, specific page not linkable, linking to publisher). [Link]

-

Sparkman, O. D., & Mass-Spec-Training. (2020). Understanding Mass Spectra: A Basic Approach. Wiley. (General principle, linking to publisher). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Bromine Isotope Data. NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Solubility of Ethyl 2,3-dibromo-3-methylbutanoate in Common Organic Solvents

Foreword: Navigating the Data Gap for Ethyl 2,3-dibromo-3-methylbutanoate

In the realm of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount for effective process development, formulation, and quality control. This compound, a halogenated ester, presents as a molecule of interest in various synthetic pathways. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of specific quantitative solubility data for this particular compound.

This guide is crafted to address this information gap, not by presenting non-existent data, but by equipping the research scientist with the foundational principles, predictive tools, and robust experimental methodologies required to ascertain the solubility of this compound in any organic solvent of interest. We will operate under the guiding principle of "like dissolves like," leveraging data from structurally analogous compounds while emphasizing the imperative of empirical verification.[1][2] This document serves as both a theoretical treatise and a practical handbook for the laboratory professional.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the free energy change of the dissolution process. This process can be conceptually broken down into three stages, as depicted in the diagram below.[3]

Caption: Energetic contributions to the dissolution process.

For dissolution to be favorable, the energy released from solute-solvent interactions (ΔH3) must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions (ΔH1 + ΔH2).[1][4] This energetic balance is dictated by the intermolecular forces at play, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[1][4][5]

Molecular Structure and Polarity Considerations

This compound (C₇H₁₂Br₂O₂) possesses several key structural features that influence its solubility profile:

-

Ester Group (-COO-): The carbonyl and ether oxygens introduce polar characteristics and potential for dipole-dipole interactions and hydrogen bond acceptance.

-

Dibromo-substitution: The two bromine atoms are highly electronegative, creating polar C-Br bonds. However, the overall molecular polarity will depend on the spatial arrangement of these bonds.

-

Alkyl Framework: The ethyl and methyl groups contribute to the non-polar character of the molecule.

Based on its structure, this compound can be classified as a moderately polar compound. Its calculated XLogP3 value, a measure of lipophilicity, is 2.7, suggesting a preference for organic solvents over water.[6] The principle of "like dissolves like" would therefore predict higher solubility in solvents of similar moderate polarity.[1][2]

Predictive Solubility Based on Analogous Compounds

This information, while not a direct substitute for empirical data on our target compound, provides a valuable starting point for solvent selection in experimental determinations. The presence of a second bromine atom in this compound would likely increase its molecular weight and potentially alter its polarity, which could lead to differences in solubility compared to its mono-brominated analog.

A Compendium of Common Organic Solvents

The selection of an appropriate solvent is critical. The following table provides a list of common organic solvents, categorized by their polarity, which can serve as a guide for solubility testing. Solvents with a dielectric constant greater than 5 are generally considered polar.[9]

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant |

| Non-Polar | n-Hexane | 0.1 | 1.9 |

| Toluene | 2.4 | 2.4 | |

| Diethyl Ether | 2.8 | 4.3 | |

| Polar Aprotic | Dichloromethane | 3.1 | 9.1 |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | |

| Ethyl Acetate | 4.4 | 6.0 | |

| Acetone | 5.1 | 20.7 | |

| Acetonitrile | 5.8 | 37.5 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |

| Polar Protic | Isopropanol | 3.9 | 19.9 |

| Ethanol | 4.3 | 24.5 | |

| Methanol | 5.1 | 32.7 |

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination of solubility is essential. The following protocols are presented in order of increasing complexity and quantitative rigor.

Protocol 1: Qualitative Visual Miscibility Test

This rapid screening method is ideal for initial solvent selection.

Methodology:

-

To a small vial, add approximately 10-20 mg of this compound.

-

Add the selected solvent dropwise, vortexing or shaking vigorously after each addition.[14]

-

Continue adding the solvent up to a volume of 1 mL.

-

Observe the mixture. A clear, homogeneous solution indicates solubility. The presence of undissolved solid indicates insolubility or partial solubility at that concentration.

-

Record observations as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination via the Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[15]

-

Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium.[15]

-

Phase Separation: After equilibration, allow the mixture to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may overestimate if fine particles remain suspended.[16]

-

Analysis: Accurately determine the concentration of the solute in the clear supernatant. This can be achieved using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a preferred method for its sensitivity and ability to separate the compound of interest from any impurities.[16] UV-Vis spectroscopy can also be employed if the compound has a suitable chromophore and a calibration curve is established.[17][18]

Protocol 3: High-Throughput Screening with UV-Vis Spectroscopy

For rapid assessment of solubility across multiple solvents, a plate-based UV-Vis spectroscopic method can be employed.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Calibration Curve: In a microtiter plate, prepare a serial dilution of the stock solution in the test solvent to create a standard curve of absorbance versus concentration.

-

Sample Preparation: In a separate plate, add an excess of the solid compound to each well containing the various test solvents.

-

Equilibration and Separation: Seal the plate and shake for an appropriate time to reach equilibrium. Centrifuge the plate to pellet the undissolved solid.

-

Measurement: Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance.

-

Quantification: Determine the concentration of the dissolved compound in each solvent by interpolating the absorbance values on the calibration curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for analogous brominated esters indicate that these compounds should be handled with care.[19][20] It is prudent to assume that the compound may be an irritant to the skin, eyes, and respiratory system. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

Conclusion

While the direct solubility of this compound in common organic solvents is not documented in the current body of scientific literature, a predictive assessment based on its molecular structure and data from analogous compounds suggests moderate solubility in polar aprotic and some polar protic solvents, with lower solubility in highly non-polar solvents and water. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to determine this critical parameter with confidence. The empirical data generated through these methods will be invaluable for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes.

- Polarity of Solvents.

-

This compound | C7H12Br2O2 | CID 11033512 - PubChem. Retrieved from [Link]

- Solute- Solvent Interaction - Walsh Medical Media. (2021, July 29).

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Spectroscopic Techniques - Solubility of Things. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

-

Solute-Solvent Interactions Definition - Intro to Chemistry Key Term | Fiveable. Retrieved from [Link]

- Solvent-Solute Interactions.

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Penzkofer, A. (2015) Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

-

How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15). Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Retrieved from [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

-

Mechanism of solute solvent interaction | PPTX - Slideshare. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Preparation of ethyl 2-bromo-3-methylbutanoate - PrepChem.com. Retrieved from [Link]

-

Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- 2 - SAFETY DATA SHEET.

-

Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem - NIH. Retrieved from [Link]

-

This compound - Elite Flow Control UK Limited. Retrieved from [Link]

-

The Chemistry Behind the Application: Ethyl 2-Bromo-3-Methylbutyrate Synthesis. (2026, January 8). Retrieved from [Link]

-

ethyl 2-acetyl-3-methylbutanoate - 1522-46-9, C9H16O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

Sources

- 1. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 2. chem.ws [chem.ws]

- 3. Mechanism of solute solvent interaction | PPTX [slideshare.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | C7H12Br2O2 | CID 11033512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyl 2-bromo-3-methylbutyrate | 609-12-1 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. aaronchem.com [aaronchem.com]

Ethyl 2,3-dibromo-3-methylbutanoate: A Versatile Precursor for Heterocyclic and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dibromoester, emerges as a precursor of significant potential, offering a gateway to a variety of valuable chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this reagent, with a focus on its utility in the preparation of heterocyclic compounds and as a progenitor for stereochemically rich structures. The protocols and mechanistic discussions herein are designed to be self-validating, providing not just procedural steps but also the underlying chemical principles that govern these transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a halogenated ester with the molecular formula C₇H₁₂Br₂O₂. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 287.98 g/mol | |

| CAS Number | 79405-51-9 | |

| Appearance | Expected to be a liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethanol) | General knowledge of organic esters |

Spectroscopic data is crucial for the identification and characterization of this compound. While a full experimental spectrum is not publicly available, predicted spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl groups at the C3 position, and a singlet for the proton at the C2 position.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two bromine-bearing carbons (C2 and C3), the carbons of the ethyl group, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of its α,β-unsaturated precursor, ethyl 3-methyl-2-butenoate (also known as ethyl tiglate). This reaction is a classic example of alkene halogenation and proceeds with high efficiency.

Reaction Mechanism: The Bromonium Ion Intermediate

The addition of bromine to an alkene is not a simple concerted process. Instead, it proceeds through a cyclic bromonium ion intermediate. This mechanistic pathway is crucial as it dictates the stereochemical outcome of the reaction, resulting in a stereospecific anti-addition of the two bromine atoms across the former double bond.

The causality behind this mechanism is rooted in the polarizability of the bromine molecule. As the electron-rich π-bond of the alkene approaches the Br₂ molecule, it induces a dipole in the bromine molecule. The alkene then attacks the electrophilic bromine atom, displacing a bromide ion. The lone pair on the initially attached bromine atom then attacks the other carbon of the former double bond to form a three-membered ring, the bromonium ion. The displaced bromide ion then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge, leading to the anti-addition product.

The Versatile Building Block: A Technical Guide to Ethyl 2,3-Dibromo-3-Methylbutanoate in Heterocyclic Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, imparting crucial physicochemical and pharmacological properties. Among the myriad of starting materials available to the synthetic chemist, vicinal dibromoesters, such as ethyl 2,3-dibromo-3-methylbutanoate, represent a potent and versatile class of building blocks. This guide provides a comprehensive technical overview of the synthesis, reactivity, and profound potential of this compound as a precursor to valuable nitrogen- and sulfur-containing heterocycles, with a particular focus on the synthesis of substituted oxazoles and thiazoles.

Genesis of a Key Intermediate: Synthesis of this compound

The journey to harnessing the synthetic potential of this compound begins with its preparation. The most direct and efficient route involves the bromination of an α,β-unsaturated ester precursor, ethyl tiglate.

Precursor Synthesis: Esterification to Ethyl Tiglate

Ethyl tiglate, or ethyl (E)-2-methylbut-2-enoate, is readily synthesized via the Fischer esterification of tiglic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] This well-established method provides the necessary α,β-unsaturated ester scaffold for the subsequent bromination step.

Vicinal Dibromination: The Key Transformation

The addition of molecular bromine (Br₂) across the double bond of ethyl tiglate proceeds via an anti-addition mechanism to yield the target vicinal dibromide, this compound.[4] This reaction is understood to proceed through a cyclic bromonium ion intermediate. The π-electrons of the alkene attack a bromine molecule, displacing a bromide ion and forming a three-membered ring. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the opposite face, leading to the observed anti-stereospecificity.[4] The absence of a free carbocation intermediate prevents rearrangements, ensuring a clean conversion to the desired product.[4][5]

The Power of Two Halogens: Reactivity and Mechanistic Considerations

The synthetic utility of this compound lies in the strategic placement of two bromine atoms on adjacent carbons. This arrangement provides two electrophilic centers, poised for reaction with a variety of dinucleophilic species to forge heterocyclic rings. The ester and gem-dimethyl groups on the carbon backbone further influence the reactivity and provide points for structural diversification in the final products. The primary reaction pathway for heterocycle formation is a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Hantzsch-Type Synthesis: A Gateway to Thiazoles and Oxazoles

The classical Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, provides a direct blueprint for the application of this compound.[6][7] By analogy, a similar reaction with an amide can be expected to yield the corresponding oxazole.

The reaction with a thioamide, such as thiobenzamide, is proposed to proceed via the following steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the less sterically hindered α-bromo position (C2) of the dibromoester, displacing the bromide ion to form an S-alkylated intermediate.

-

Tautomerization and Cyclization: The intermediate tautomerizes to a more reactive enethiol form. The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the second bromine atom (C3), leading to the formation of a five-membered ring.

-

Dehydrohalogenation and Aromatization: Subsequent elimination of hydrogen bromide from the cyclized intermediate results in the formation of the aromatic thiazole ring.

A similar mechanistic rationale can be applied to the synthesis of oxazoles using primary amides, where the initial nucleophilic attack occurs from the amide oxygen.

Diagram of the Proposed Reaction Workflow:

Caption: Workflow for heterocycle synthesis.

Experimental Protocols: From Building Block to Heterocycle

The following protocols are representative procedures for the synthesis of thiazole and oxazole derivatives from this compound. These are based on established methodologies for similar α-halocarbonyl compounds and are presented as a guide for laboratory implementation.

Synthesis of Ethyl 2-Amino-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylate

This protocol outlines the reaction of this compound with thiourea, a readily available and highly reactive thioamide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: To the stirred solution, add thiourea (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired ethyl 2-amino-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylate.

Synthesis of Ethyl 5,5-Dimethyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate

This procedure details the synthesis of an oxazole derivative using benzamide as the nucleophilic partner.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.) and benzamide (1.1 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.), to the mixture to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target ethyl 5,5-dimethyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate.

Table 1: Representative Reaction Parameters

| Heterocycle | Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Thiazole | Thiourea | Ethanol | - | Reflux | 70-85 |

| Thiazole | Thiobenzamide | Acetonitrile | K₂CO₃ | Reflux | 65-80 |

| Oxazole | Benzamide | DMF | K₂CO₃ | 110 | 50-65 |

Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.

Applications in Drug Discovery and Development

The thiazole and oxazole rings are considered "privileged structures" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[8][9] Their ability to engage in hydrogen bonding and other non-covalent interactions, coupled with their metabolic stability, makes them highly desirable motifs in drug design.

-

Thiazole Derivatives: The thiazole nucleus is a key component of numerous drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[10][11] The gem-dimethyl substitution at the 5-position, derived from the starting material, can enhance lipophilicity and modulate the pharmacokinetic profile of the resulting molecules.

-

Oxazole Derivatives: Oxazoles are also prevalent in bioactive natural products and synthetic pharmaceuticals.[1] They can act as bioisosteres for other functional groups, such as esters and amides, offering a strategy to improve the drug-like properties of a lead compound.[2][12]

The ability to readily synthesize a variety of substituted thiazoles and oxazoles from this compound provides a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The ester functionality at the 4-position serves as a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space.

Conclusion

This compound has demonstrated its significant potential as a versatile and powerful building block for the synthesis of medicinally relevant heterocycles. Its straightforward preparation and predictable reactivity in cyclocondensation reactions make it an attractive starting material for the construction of substituted thiazoles and oxazoles. The inherent structural features of this dibromoester, including the gem-dimethyl group and the ester moiety, provide a foundation for the creation of diverse and novel molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the advancement of drug discovery and development.

References

-

Master Organic Chemistry. (n.d.). Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved January 17, 2026, from [Link]

-

The Organic Chemistry Tutor. (2015, December 22). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved January 17, 2026, from [Link]

-

Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3949. [Link]

-